molecular formula C10H9NO3 B1282217 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- CAS No. 84330-84-7

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-

Cat. No. B1282217
CAS RN: 84330-84-7
M. Wt: 191.18 g/mol
InChI Key: ACFYAUKMPJWHID-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one is a chemical compound that has been identified as an intermediate in the biosynthesis of cyclic hydroxamic acids in maize. This compound plays a role in the plant's defense mechanisms, as it is incorporated into DIMBOA, a molecule that contributes to the plant's resistance against pests .

Synthesis Analysis

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one derivatives has been explored through various methods. One approach involves the cyclization of 2-(benzylideneamino)benzoic acids in acetic anhydride under reflux conditions, which yields N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones in high purity and with a simple work-up . Another method described is the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts using Fe/acetic acid, which is compatible with various functional groups and provides good to excellent yields .

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 2H-1,4-Benzoxazin-3(4H)-one, related compounds such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one have been structurally characterized, indicating the potential for detailed molecular structure analysis in this class of compounds .

Chemical Reactions Analysis

The chemical reactivity of 2H-1,4-Benzoxazin-3(4H)-one derivatives has been explored, particularly in the context of antifungal activity. A series of derivatives were synthesized and tested against various phytopathogenic fungi, with some compounds showing moderate to good antifungal activity at high concentrations. Notably, certain derivatives completely inhibited the mycelial growth of several agricultural fungi, demonstrating the potential utility of these compounds in agricultural applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-1,4-Benzoxazin-3(4H)-one derivatives are not explicitly detailed in the provided data. However, the synthesis methods and antifungal activity studies suggest that these compounds can be synthesized in high purity and possess biological activity, which is indicative of their chemical stability and reactivity under various conditions . Additionally, the synthesis of related 4H-1,2-benzoxazine derivatives with electron-withdrawing substituents has been reported, which can serve as potent intermediates for oxygen-functionalized aromatic compounds, further highlighting the versatility of this chemical framework .

Scientific Research Applications

Allelochemical Properties

Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, including 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and its derivatives, have been studied for their biological properties. These include phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects, particularly in plants belonging to the Poaceae family. Such properties indicate potential agronomic utility in natural pest control and crop protection (Macias et al., 2006).

Ecological Role and Bioactivity

The ecological role of benzoxazinones, including 2H-1,4-benzoxazin-3(4H)-one derivatives, has been explored, revealing their importance in chemical defense mechanisms of plants. These compounds and their degradation products have been considered for their potential as natural herbicide models, given their phytotoxicity and environmental degradation dynamics (Macias et al., 2009).

Antifungal Applications

2H-1,4-Benzoxazin-3(4H)-one derivatives have been synthesized and tested for antifungal activities, showing effectiveness against several agricultural fungi. This suggests their potential use in controlling fungal infections in crops (Śmist et al., 2016).

Biosynthesis in Maize

The compound has been identified as an intermediate in the biosynthesis of cyclic hydroxamic acids in maize, highlighting its role in the plant's natural defense system (Kumar et al., 1994).

Structure-Activity Relationships

Studies on the structure-activity relationships of benzoxazinones have provided insights into their ecological role and have proposed new models for natural herbicides based on their structures (Macias et al., 2005).

Synthetic Methodologies

Innovative synthetic methodologies have been developed for obtaining various derivatives of 2H-1,4-benzoxazin-3(4H)-one. These methods facilitate the production of these compounds for further biological and ecological studies (Chen et al., 2009).

Safety And Hazards

The safety data sheets for “2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-” were not available in the sources retrieved . Therefore, it is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

7-acetyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6(12)7-2-3-8-9(4-7)14-5-10(13)11-8/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFYAUKMPJWHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517898
Record name 7-Acetyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-

CAS RN

84330-84-7
Record name 7-Acetyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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